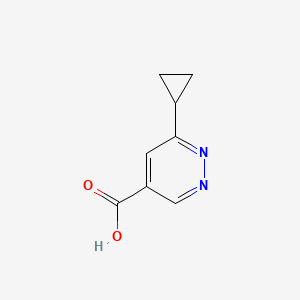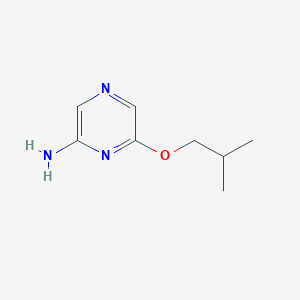
Ethyl 4-formyl-1,3-thiazole-5-carboxylate
描述
Ethyl 4-formyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring It is characterized by the presence of an ethyl ester group at the 5-position and a formyl group at the 4-position of the thiazole ring
作用机制
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
It’s possible that it could influence a variety of pathways, depending on its targets .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of it reaches its targets and how long it stays in the body .
Result of Action
Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-formyl-1,3-thiazole-5-carboxylate. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets .
生化分析
Biochemical Properties
Ethyl 4-formyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The formyl group in the compound can participate in nucleophilic addition reactions, making it a potential substrate for enzymes involved in aldehyde metabolism. Additionally, the thiazole ring can interact with proteins through π-π stacking and hydrogen bonding, influencing protein structure and function. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can inhibit the activity of kinases, which are crucial for signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its formyl and ester groups, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, this compound can inhibit the activity of aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects can persist even after the compound has degraded, indicating that its metabolites may also be biologically active .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase and esterases, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of aldehyde dehydrogenase by this compound can result in the accumulation of aldehydes, which can have various biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a formyl group can facilitate its localization to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function. Additionally, this compound can be localized to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-formylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Another method involves the cyclization of ethyl 2-aminothiazole-4-carboxylate with formic acid. This reaction is conducted under reflux conditions, and the resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1,3-thiazole-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.
Substitution: Ethyl 4-(substituted)-1,3-thiazole-5-carboxylate derivatives.
科学研究应用
Ethyl 4-formyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
相似化合物的比较
Ethyl 4-formyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl 4-hydroxy-1,3-thiazole-5-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and potential biological activities.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains additional functional groups, making it more complex and potentially more versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
ethyl 4-formyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTUYUMZSPGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)







